molecular formula C6H4BrClOS B1585701 1-(5-Bromothiophen-2-yl)-2-chloroethanone CAS No. 62673-67-0

1-(5-Bromothiophen-2-yl)-2-chloroethanone

Cat. No.: B1585701
CAS No.: 62673-67-0
M. Wt: 239.52 g/mol
InChI Key: LLKNSKSZYVBKOO-UHFFFAOYSA-N
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Description

1-(5-Bromothiophen-2-yl)-2-chloroethanone is a chemical compound characterized by its bromine and chlorine atoms attached to a thiophene ring and an ethanone group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromothiophen-2-yl)-2-chloroethanone can be synthesized through several synthetic routes. One common method involves the halogenation of thiophene derivatives. The reaction typically requires a halogenating agent, such as bromine or chlorine, and a suitable solvent under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of advanced chemical reactors and purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromothiophen-2-yl)-2-chloroethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like hydroxide ions (OH⁻) or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted thiophenes.

Scientific Research Applications

1-(5-Bromothiophen-2-yl)-2-chloroethanone has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

1-(5-Bromothiophen-2-yl)-2-chloroethanone is compared with other similar compounds, such as 1-(5-bromothiophen-2-yl)propan-1-one and 1-(5-bromothiophen-2-yl)ethan-1-one. These compounds share structural similarities but differ in their functional groups and reactivity. The unique presence of the chloroethanone group in this compound contributes to its distinct chemical properties and applications.

Comparison with Similar Compounds

  • 1-(5-bromothiophen-2-yl)propan-1-one

  • 1-(5-bromothiophen-2-yl)ethan-1-one

  • 2-(5-bromothiophen-2-yl)acetonitrile

This comprehensive overview provides a detailed understanding of 1-(5-Bromothiophen-2-yl)-2-chloroethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClOS/c7-6-2-1-5(10-6)4(9)3-8/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKNSKSZYVBKOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373763
Record name 1-(5-bromothiophen-2-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62673-67-0
Record name 1-(5-bromothiophen-2-yl)-2-chloroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62673-67-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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